molecular formula C16H18N4O4 B2843443 methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate CAS No. 922987-22-2

methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate

Cat. No.: B2843443
CAS No.: 922987-22-2
M. Wt: 330.344
InChI Key: MBQYBWJTNKZODU-UHFFFAOYSA-N
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Description

methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzoate ester can be introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors for the cyclization step and large-scale esterification processes.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced amide and ester derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The compound can also interact with cellular membranes, altering their permeability and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole moiety.

    Metronidazole: An antimicrobial agent with a similar imidazole structure.

Uniqueness

methyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-24-16(23)12-3-5-13(6-4-12)19-15(22)14(21)18-7-2-9-20-10-8-17-11-20/h3-6,8,10-11H,2,7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYBWJTNKZODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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